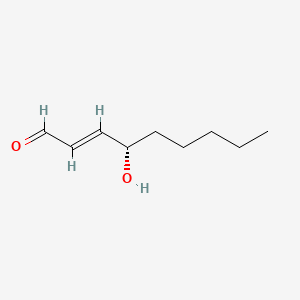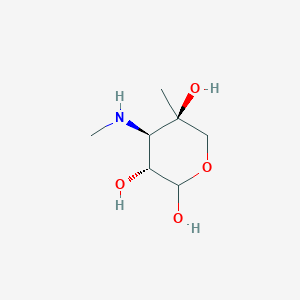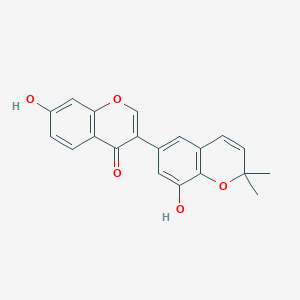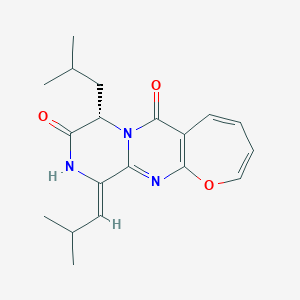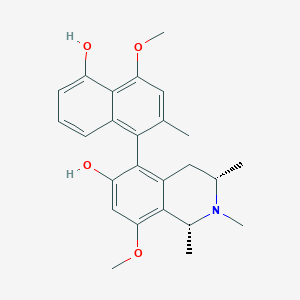
1-O-Acetylnorpluviine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Acetylnorpluviine is a natural product found in Ammocharis coranica, Brunsvigia radulosa, and Pancratium canariense with data available.
Scientific Research Applications
Phytochemical Investigations and Biological Activity
A study by Campbell et al. (2000) explored the phytochemical properties of Brunsvigia radulosa bulbs, leading to the discovery of the alkaloid 1-O-acetylnorpluviine. This compound, along with others like crinamine and hamayne, was tested for activity against Plasmodium falciparum strains and for cytotoxicity in mouse melanoma cells (Campbell et al., 2000).
Ethnomedicinal Uses and Psychoactive Properties
Crouch et al. (2002) investigated Brunsvigia radulosa, a bulbous herb used in traditional medicine, which contains 1-O-acetylnorpluviine. The study examined the herb’s psychoactive properties and its use in traditional cancer treatments, finding that bulb and leaf extracts showed antineoplastic activity in a mouse leukemia model (Crouch et al., 2002).
Epigenetic Readers of Lysine Acetylation
Filippakopoulos and Knapp (2014) discussed the significance of lysine acetylation in chromatin structure regulation, highlighting the role of bromodomains as epigenetic readers. This study provides insight into the broader context of acetylation, relevant to understanding compounds like 1-O-acetylnorpluviine (Filippakopoulos & Knapp, 2014).
Lysine Acetylation in Cellular Functions
Choudhary et al. (2009) conducted a proteomic-scale analysis of lysine acetylation, revealing its widespread occurrence across various proteins. This study underscores the importance of acetylation in cellular processes, providing a backdrop for understanding the action of acetylated compounds (Choudhary et al., 2009).
properties
Product Name |
1-O-Acetylnorpluviine |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
[(1S,15R,16S)-5-hydroxy-4-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-15-yl] acetate |
InChI |
InChI=1S/C18H21NO4/c1-10(20)23-15-4-3-11-5-6-19-9-12-7-14(21)16(22-2)8-13(12)17(15)18(11)19/h3,7-8,15,17-18,21H,4-6,9H2,1-2H3/t15-,17-,18-/m1/s1 |
InChI Key |
LSBMSYLHJUUWMU-KBAYOESNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC=C2CCN3[C@H]2[C@@H]1C4=CC(=C(C=C4C3)O)OC |
Canonical SMILES |
CC(=O)OC1CC=C2CCN3C2C1C4=CC(=C(C=C4C3)O)OC |
synonyms |
1-O-acetylnorpluviine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



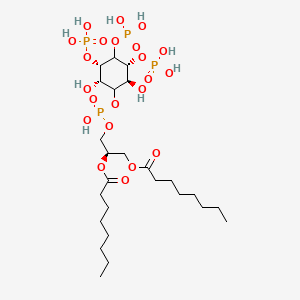


![3-[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1245178.png)
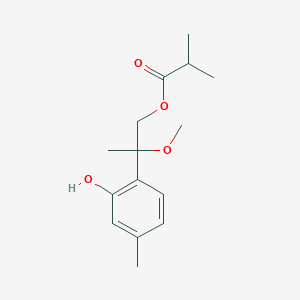
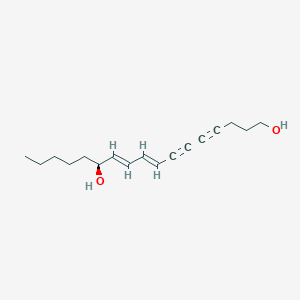
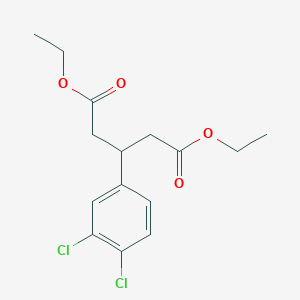
![4-Oxo-2-[3-((E)-2-quinolin-2-yl-vinyl)-phenyl]-4H-chromene-8-carboxylic acid](/img/structure/B1245188.png)

